molecular formula C21H16Cl2N2O3 B2547592 2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide CAS No. 393837-37-1

2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide

Cat. No.: B2547592
CAS No.: 393837-37-1
M. Wt: 415.27
InChI Key: OOSRPEHWUGBZPA-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide is a useful research compound. Its molecular formula is C21H16Cl2N2O3 and its molecular weight is 415.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Molecular Docking Analysis : The design-based synthesis of indole acetamide derivatives, including N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, demonstrates significant advancements in medicinal chemistry. These compounds are characterized by spectroscopic analysis, showcasing their potential for anti-inflammatory applications through in silico modeling targeting cyclooxygenase domains. The study further explores the electronic structure and interaction energies, indicating potential pharmacological applications (Al-Ostoot et al., 2020).

  • Spectroscopic and Quantum Mechanical Studies : Related benzothiazolinone acetamide analogs have been synthesized and examined for their photochemical, thermochemical, and nonlinear optical (NLO) properties. These studies highlight the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs), underlining their good light-harvesting efficiency and electron injection properties, which are crucial for photovoltaic efficiency. Molecular docking studies further suggest their promising role in anti-inflammatory drug development (Mary et al., 2020).

  • Antimicrobial and Antitumor Activity : The synthesis of 4-oxo-thiazolidine derivatives shows the exploration of chlorophenoxy acetamide compounds for their antimicrobial properties. These studies pave the way for developing novel antimicrobial agents by modifying the chemical structure to enhance efficacy and selectivity. Additionally, some derivatives have been evaluated for their antitumor activity, indicating the broad spectrum of biological activities exhibited by chlorophenoxy acetamide-based compounds (Patel et al., 2009).

Environmental Impact and Photocatalytic Degradation

  • Environmental Contamination and Degradation : Research into chlorinated dibenzo-p-dioxins and related compounds, often found as contaminants in agricultural and industrial chemicals, underscores the environmental impact of such substances. Studies focus on their identification in environmental samples and the exploration of photocatalytic degradation methods to mitigate their presence. This research is crucial for understanding the persistence of chlorophenoxy compounds in the environment and developing strategies for their removal (Rappe et al., 1981).

  • Photolysis and Photodecomposition : Investigations into the photolytic degradation of highly chlorinated dioxins highlight the potential of sunlight in breaking down toxic environmental contaminants. Such studies provide insight into the environmental behavior of chlorinated organic compounds and suggest methods for their safe decomposition, reducing their toxic impact on ecosystems (Dobbs & Grant, 1979).

Mechanism of Action

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3/c1-2-25-17-8-7-16(13-4-3-5-14(20(13)17)21(25)27)24-19(26)11-28-18-9-6-12(22)10-15(18)23/h3-10H,2,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSRPEHWUGBZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.